tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate
Description
Chemical Structure and Key Features
tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate is a heterocyclic compound comprising a pyrrolidine ring fused with a benzo[d]imidazole moiety. The tert-butyl carbamate group (-NHCOO-tert-butyl) is attached to the pyrrolidine’s 3-position, enhancing steric bulk and influencing solubility and stability . This compound is pivotal in medicinal chemistry as a precursor or intermediate for bioactive molecules, particularly kinase inhibitors or protease modulators. Its synthesis typically involves coupling reactions between benzoimidazole derivatives and tert-butyl-protected amines, as evidenced in related analogs (e.g., 56a and 56b in ) .
Properties
Molecular Formula |
C16H22N4O2 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
tert-butyl N-[1-(1H-benzimidazol-2-yl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)17-11-8-9-20(10-11)14-18-12-6-4-5-7-13(12)19-14/h4-7,11H,8-10H2,1-3H3,(H,17,21)(H,18,19) |
InChI Key |
MELSNYWVNDKOHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolidine Core
The pyrrolidine ring is often constructed via cyclization reactions. A common approach begins with 1,4-dichlorobut-2-ene (1) , which undergoes nucleophilic substitution with tert-butyl carbamate to yield Boc-protected pyrrolidine (2) . Subsequent dihydroxylation using osmium tetroxide generates diol (3) , which is mesylated to form a mesylate intermediate (4) . This intermediate undergoes an S<sub>N</sub>2 reaction with sodium azide, yielding diazide (5) . Catalytic hydrogenation of (5) with palladium reduces the azides to amines, producing diamino-pyrrolidine (6) .
Critical Parameters:
Optimization Insights:
Carbamate Protection and Deprotection
The tert-butyl carbamate (Boc) group is introduced early to protect the pyrrolidine nitrogen. Boc-deprotection is performed using hydrochloric acid (4M HCl in dioxane) at 0°C to room temperature, preserving the integrity of the benzo[d]imidazole ring.
Detailed Experimental Procedures
Protocol from L-Proline Derivatives
A representative synthesis starts with (tert-butoxycarbonyl)-L-proline (7) (107 mg, 0.5 mmol) reacted with 1H-benzo[d]imidazole (8) (36 mg, 0.3 mmol) in acetonitrile/water (8:1 v/v) at 80°C for 3.5 hours. The crude product is extracted with ethyl acetate and purified via column chromatography (petroleum ether/ethyl acetate = 1.7:1), yielding tert-butyl 2-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate (9) as a white solid (90% yield).
Characterization Data:
Alternative Route via Reductive Amination
In a modified approach, aldehyde (10) derived from Dess–Martin oxidation of alcohol (11) undergoes reductive amination with 1H-benzo[d]imidazole in the presence of sodium triacetoxyborohydride (STAB). This method achieves 63–84% yield, depending on the amine substituent.
Comparative Analysis of Synthetic Strategies
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
-
IR Spectroscopy : Carbamate C=O stretch observed at 1680–1700 cm<sup>−1</sup>.
-
Mass Spectrometry : ESI-MS confirms [M+H]<sup>+</sup> at m/z 343.2 for the target compound.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzimidazole ring or the carbamate group, depending on the reagents used.
Scientific Research Applications
The biological activity of tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate is attributed to its structural components, particularly the benzo[d]imidazole moiety, which is known for diverse pharmacological activities such as:
- Antibacterial Activity: Compounds containing benzo[d]imidazole have demonstrated effectiveness against various bacterial strains.
- Antifungal Properties: The compound shows potential in inhibiting fungal growth.
- Antiviral Effects: Research indicates that derivatives of benzo[d]imidazole can interfere with viral replication processes.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of carbamate derivatives, including this compound. It demonstrated significant cytotoxic effects against human leukemia cells, with an IC50 value indicating effective concentration for inhibiting cell growth.
Neuroprotective Effects
Research has shown that this compound exhibits protective effects on neuronal cells under oxidative stress conditions, suggesting potential applications in neurodegenerative diseases.
Anti-inflammatory Properties
In vitro studies highlighted its anti-inflammatory effects by reducing pro-inflammatory cytokine production in activated macrophages.
Mechanism of Action
The mechanism of action of tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Piperidine vs. Pyrrolidine Derivatives
Compounds with piperidine or pyrrolidine cores exhibit distinct conformational and electronic properties. For example:
- tert-butyl 4-((1-(4-cyanobenzyl)-1H-benzo[d]imidazol-2-yl)amino)piperidine-1-carboxylate (13d) (): Structure: Piperidine ring replaces pyrrolidine, increasing ring size and flexibility. Properties: Higher molecular weight (MW: ~434.5 g/mol) and 60% yield, compared to pyrrolidine analogs. Bioactivity: Piperidine’s six-membered ring may enhance binding to flat hydrophobic pockets in enzymes .
- Yield/Purity: 65% yield, 99% purity, indicating efficient synthesis and stability.
| Parameter | Piperidine Derivative (13d) | Pyrrolidine Derivative (56a) |
|---|---|---|
| Core Structure | Piperidine | Pyrrolidine |
| Molecular Weight | ~434.5 g/mol | ~420.5 g/mol |
| Yield | 60% | 65% |
| Purity | 98% | 99% |
Stereochemical Variants
Stereochemistry significantly impacts biological activity and synthesis:
- 56a (R-configuration) vs. 56b (S-configuration) (): Synthesis: Both enantiomers are synthesized using chiral tert-butyl amines, with yields differing slightly (65% for 56a vs. unlisted for 56b).
Substituent Effects
Variations in substituents alter physicochemical and pharmacological profiles:
- P300-C7-NHBoc (): Structure: Incorporates morpholinoethyl and dimethylisoxazolyl groups for targeting protein acetylation. NMR Data: Distinct ¹³C NMR peaks (e.g., δ 171.92 for carbonyl) highlight electronic differences .
Physical and Chemical Properties
Key Research Findings
Stereochemical Impact : Pyrrolidine derivatives (e.g., 56a) exhibit higher purity (99%) compared to piperidine analogs (98%), suggesting better synthetic control .
Functional Group Utility : Azidomethyl groups (CA2) enable modular bioconjugation, expanding therapeutic applications .
Crystallinity : Related urea derivatives () highlight the importance of tert-butyl groups in enhancing crystallinity for formulation .
Biological Activity
Tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate is a complex organic compound that combines a tert-butyl carbamate moiety with a benzo[d]imidazole and pyrrolidine ring system. This unique structure enhances its lipophilicity and potential pharmacological properties, making it a subject of interest in medicinal chemistry. The following sections delve into the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C16H22N4O2
- Molecular Weight : 302.37 g/mol
- CAS Number : 1420826-24-9
The compound's structure features a tert-butyl group, which is known to enhance solubility and permeability across biological membranes. The presence of the benzo[d]imidazole and pyrrolidine rings contributes to its potential interactions with various biological targets.
Research indicates that compounds containing benzo[d]imidazole moieties often exhibit diverse pharmacological activities, including:
- Anticancer Activity : Similar compounds have shown inhibition of key enzymes involved in cancer progression. The benzo[d]imidazole structure is known to interact with DNA and RNA synthesis pathways, potentially leading to apoptosis in cancer cells.
- Antimicrobial Properties : Some studies suggest that derivatives of benzo[d]imidazole can exhibit antimicrobial activity against various pathogens, indicating a potential role in treating infectious diseases.
- Neuroprotective Effects : Compounds with pyrrolidine rings have been associated with neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance, studies involving similar compounds have reported IC50 values in the nanomolar range against specific cancer types, suggesting that this compound may possess comparable potency.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Tert-butyl carbamate | Basic carbamate structure | Used extensively in organic synthesis |
| N-benzoyl-N-(benzo[d]imidazol-2-yl)amide | Contains a benzoyl group | Potential for different biological activities |
| 1-(benzo[d]imidazol-2-yl)-N-methylpyrrolidine | Methylated pyrrolidine | May enhance solubility and bioavailability |
This compound stands out due to its combination of both pyrrolidine and benzo[d]imidazole moieties, potentially offering unique pharmacological properties not found in simpler derivatives.
Cancer Research
A study focusing on similar benzo[d]imidazole derivatives revealed their effectiveness as inhibitors of Trypanosoma brucei methionyl-tRNA synthetase (MetRS), an enzyme crucial for protein synthesis in trypanosomes. The best-performing compounds exhibited EC50 values below 100 nM, demonstrating significant potency against the parasite while maintaining low toxicity to mammalian cells . This suggests that this compound may also act through similar mechanisms.
Neurodegenerative Diseases
Research into related compounds has indicated potential neuroprotective effects through modulation of neuroinflammatory pathways. For example, derivatives have been shown to reduce levels of pro-inflammatory cytokines in cellular models of neurodegeneration . This property may be beneficial for developing therapies for conditions such as Alzheimer's disease.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate, and how is purity ensured?
- Methodological Answer : The compound is synthesized via a two-step process:
Coupling Reaction : (1H-Benzo[d]imidazol-2-yl)pyrrolidin-3-amine is reacted with Boc-anhydride (di-tert-butyl dicarbonate) in the presence of a coupling agent like HATU and a base (e.g., DIPEA) in DMF. This yields the Boc-protected intermediate .
Deprotection : The tert-butyl group is removed using trifluoroacetic acid (TFA) in dichloromethane, followed by purification via column chromatography (silica gel, CH₂Cl₂/MeOH) .
- Purity Assessment : HPLC (≥98% purity) and NMR spectroscopy are critical. Discrepancies in mass spectrometry (e.g., ESI-MS m/z: 305.1 [M+H]⁺) should be cross-validated with elemental analysis .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., δ 1.46 ppm for tert-butyl groups, aromatic protons at δ 7.17–7.81 ppm) .
- Mass Spectrometry (ESI-MS) : For molecular weight validation (e.g., m/z 305.1 [M+H]⁺) .
- IR Spectroscopy : To identify functional groups like N-H stretches (3,200–3,400 cm⁻¹) and carbonyl vibrations (1,680–1,720 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in structural assignments?
- Methodological Answer : X-ray crystallography using programs like SHELXL refines bond lengths, angles, and torsional parameters. For example, crystallographic data can distinguish between alternative conformations of the pyrrolidine ring or confirm hydrogen-bonding interactions (e.g., N-H···O=C) that stabilize the tertiary structure . Discrepancies between NMR and crystallographic data (e.g., unexpected diastereomers) require iterative refinement of diffraction models .
Q. What strategies optimize synthetic yields when scaling up the coupling reaction?
- Methodological Answer :
- Catalyst Screening : Palladium-based catalysts (e.g., Pd₂(dba)₃/CyJohnPhos) improve coupling efficiency in Suzuki-Miyaura reactions for benzimidazole derivatives .
- Solvent Optimization : Replacing DMF with less polar solvents (e.g., THF) can reduce side reactions.
- Temperature Control : Heating to 110°C in degassed dioxane enhances reaction rates while minimizing decomposition .
Q. How can computational methods predict the biological activity of derivatives?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock assess binding affinities to targets (e.g., DOT1L for leukemia therapy). For example, tert-butyl groups may enhance hydrophobic interactions in enzyme pockets .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzimidazole ring) with antimicrobial activity (MIC values against S. aureus or E. coli) .
Data Contradiction Analysis
Q. How are discrepancies between theoretical and experimental mass spectra addressed?
- Methodological Answer :
- Isotopic Pattern Analysis : Compare observed isotopic clusters (e.g., ³⁵Cl/³⁷Cl in chloro derivatives) with theoretical simulations .
- High-Resolution MS (HRMS) : Resolve ambiguities in molecular formulas (e.g., C₁₆H₂₄N₂O₂ vs. C₁₄H₂₂N₂O₂) .
Q. What steps validate the stereochemical purity of the pyrrolidine ring?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB .
- NOESY NMR : Identifies spatial proximity between protons (e.g., tert-butyl and pyrrolidine H atoms) to confirm cis/trans configurations .
Experimental Design for Stability Studies
Q. How to evaluate the acid sensitivity of the tert-butyl carbamate group?
- Methodological Answer :
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–7) at 37°C. Monitor decomposition via HPLC and quantify using calibration curves .
- Kinetic Studies : Calculate half-life (t₁/₂) under gastric conditions (pH 1.2) to assess suitability for oral drug formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
